molecular formula C11H15NO2 B14899948 (2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid

(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid

Cat. No.: B14899948
M. Wt: 193.24 g/mol
InChI Key: SMPVQILFLFLSGX-IUCAKERBSA-N
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Description

(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid is a chiral organic compound with a complex structure that includes a pyridine ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a pyridine-substituted alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid: The enantiomer of the compound with different stereochemistry.

    2-methyl-3-(3-methylpyridin-2-yl)propanoic acid: A structurally similar compound with a shorter carbon chain.

    3-(3-methylpyridin-2-yl)butanoic acid: A compound with a similar pyridine ring but lacking the methyl group on the butanoic acid moiety.

Uniqueness

(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both the pyridine ring and the butanoic acid moiety also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S,3S)-2-methyl-3-(3-methylpyridin-2-yl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-5-4-6-12-10(7)8(2)9(3)11(13)14/h4-6,8-9H,1-3H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

SMPVQILFLFLSGX-IUCAKERBSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@@H](C)[C@H](C)C(=O)O

Canonical SMILES

CC1=C(N=CC=C1)C(C)C(C)C(=O)O

Origin of Product

United States

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